1-(4-Bromophenyl)-1,2-dihydro-5H-tetrazol-5-one
Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure can be represented in various forms such as a line-angle diagram or a 3D model .
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. It may include the starting materials, reagents, catalysts, temperature, pressure, and the sequence of reactions .Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the physical arrangement of atoms in the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, the conditions under which the reaction occurs, and the mechanism of the reaction .Physical and Chemical Properties Analysis
This includes the compound’s physical properties such as melting point, boiling point, solubility, and density, and chemical properties such as reactivity and stability .Scientific Research Applications
Synthesis and Characterization
Facile Synthesis and Derivative Formation : A study by Yang et al. (2017) outlines an efficient one-pot synthesis of 1-(4-bromophenyl)-1H-tetrazol-5-amine, a closely related compound, using 4-bromoaniline. This method also includes a novel amidation procedure for producing [1-(4-bromophenyl)-1H-tetrazol-5-yl]amide derivatives with high yields, demonstrating the compound's versatility in chemical synthesis Yang et al., 2017.
Molecular and Crystal Structures : Research by Askerov et al. (2019) delved into the molecular and crystal structures of 1-(2-methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione and its complex with cadmium(II). The study provides insights into the compound's structural properties, showcasing its potential in coordination chemistry and material science Askerov et al., 2019.
Chemical Reactions and Properties
One-Pot Synthesis Method : Dong et al. (2018) presented a one-pot synthesis method involving 2-(2-Bromophenyl)-4,5-diphenyl-1H-imidazole, leading to derivatives that include the tetrazol-5-one structure. This research highlights the efficiency of synthesizing complex heterocyclic compounds, which could have implications for pharmaceutical development and organic chemistry Dong et al., 2018.
Insights into Corrosion Inhibition : A study by Tan et al. (2019) explored the use of 5-phenyltetrazole derivatives, including 5-(4-Bromophenyl)-2H-Tetrazole, as corrosion inhibitors for copper in sulfuric acid medium. The findings suggest these compounds exhibit significant corrosion inhibition capabilities, with potential applications in metal preservation and industrial maintenance Tan et al., 2019.
Material Science and Liquid Crystals
- Synthesis of Novel Liquid Crystals : Research by Tariq et al. (2013) focused on the synthesis and characterization of new tetrazole-based liquid crystals. These compounds, including derivatives of tetrazol-5-one, exhibit mesogenic behavior and could find applications in display technologies and optoelectronic devices Tariq et al., 2013.
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(4-bromophenyl)-1H-tetrazol-5-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN4O/c8-5-1-3-6(4-2-5)12-7(13)9-10-11-12/h1-4H,(H,9,11,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMLOHCNJANXGOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)NN=N2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00697974 | |
Record name | 1-(4-Bromophenyl)-1,2-dihydro-5H-tetrazol-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00697974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98556-14-0 | |
Record name | 1-(4-Bromophenyl)-1,2-dihydro-5H-tetrazol-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00697974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.